[(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
CAS No.:
Cat. No.: VC15768111
Molecular Formula: C14H18FN3
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18FN3 |
|---|---|
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C14H18FN3/c1-11(2)18-8-7-14(17-18)10-16-9-12-3-5-13(15)6-4-12/h3-8,11,16H,9-10H2,1-2H3 |
| Standard InChI Key | RALDVLYEIDTFDI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F |
Introduction
The compound “(4-fluorophenyl)methylamine” is a hybrid organic molecule containing a fluorophenyl group and a pyrazole moiety. Compounds with such structures are often studied for their potential biological activity, including applications in medicinal chemistry, due to the presence of heterocyclic systems like pyrazoles and halogenated aromatic rings. Below is a detailed examination of its structure, synthesis, properties, and potential applications.
Structural Overview
The compound can be broken down into two key functional components:
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(4-Fluorophenyl)methyl group: A substituted benzene ring with a fluorine atom at the para position, contributing to the molecule's electronic properties and potential biological activity.
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Pyrazole moiety: A five-membered heterocyclic ring containing two nitrogen atoms, functionalized with an isopropyl group and linked via a methylene bridge.
Molecular Formula
The exact molecular formula of the compound is not explicitly provided in the query, but it can be deduced as based on its structural description.
Synthesis Pathways
While specific synthetic procedures for this exact compound are not readily available in the provided data, related pyrazole derivatives are typically synthesized via:
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Condensation reactions: Using hydrazines and β-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization of aromatic rings: Halogenation (e.g., fluorination) to introduce desired substituents like the 4-fluorophenyl group.
For example:
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The synthesis of similar pyrazole derivatives often involves base-catalyzed condensation followed by functional group modifications .
Biological Relevance
Heterocyclic compounds containing pyrazoles and halogenated phenyl groups are widely studied for their pharmacological potential:
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Antioxidant Activity: Pyrazoles have demonstrated radical scavenging abilities .
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Cytotoxicity: Related compounds exhibit cytotoxic effects against cancer cell lines .
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Enzyme Inhibition: Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory drugs.
Potential Applications
Given its structural features, (4-fluorophenyl)methylamine may have applications in:
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Drug Development: As a lead compound for designing anti-inflammatory or anticancer agents.
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Material Science: The fluorinated aromatic ring could impart unique electronic properties useful in organic electronics.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Fluorophenyl, Pyrazole, Amine |
| Synthesis | Likely via condensation reactions |
| Biological Activities | Antioxidant, Cytotoxicity (potential applications) |
| Applications | Pharmaceuticals, Organic Electronics |
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